6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride
Description
Properties
IUPAC Name |
6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2.ClH/c1-2-14-4-3-5-15(10-14)25-20-16-11-18(26-8-6-21)19(27-9-7-22)12-17(16)23-13-24-20;/h1,3-5,10-13H,6-9H2,(H,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJCPYXGLTWKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCCl)OCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596531 | |
| Record name | 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183320-00-5 | |
| Record name | 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Quinazoline Core
The quinazoline scaffold is constructed through cyclization of substituted benzamide precursors. A general approach involves treating 2-amino-4,5-bis(2-chloroethoxy)benzonitrile with formamidine derivatives under acidic conditions. For instance, the PMC protocol outlines the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to facilitate cyclization at reflux temperatures .
Representative Procedure:
-
Formamidine Intermediate: React 2-amino-4,5-bis(2-chloroethoxy)benzonitrile with DMF and POCl₃ at 100°C for 2 hours.
-
Cyclization: Heat the intermediate in ammonium formate and formaldehyde at 160–165°C to yield 6,7-bis(2-chloroethoxy)-4-chloroquinazoline .
Yield Optimization:
Coupling with 3-Ethynylphenylamine
The 4-chloroquinazoline intermediate undergoes nucleophilic aromatic substitution with 3-ethynylphenylamine to install the final amine group. Patent US6900221B1 details this step using ethanol-water mixtures (4:1 v/v) under reflux, followed by gradual cooling to precipitate the free base .
Critical Parameters:
-
Solvent System: Ethanol-water (4:1) enhances solubility of both reactants.
-
Temperature: Reflux (78°C) for 4 hours ensures complete substitution.
-
Purification: Recrystallization from ethanol yields the free base with >95% purity .
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt. A preferred method dissolves the free base in methanol, adds concentrated HCl dropwise, and recrystallizes the product from ethanol-water .
Analytical Validation:
-
X-ray Diffraction: Polymorph B exhibits characteristic peaks at 2θ = 6.26°, 12.48°, and 20.20° .
-
Thermal Analysis: Differential scanning calorimetry (DSC) shows a melting point of 218–220°C .
Comparative Analysis of Synthetic Routes
| Step | Method A (POCl₃ Cyclization) | Method B (Thionyl Chloride) |
|---|---|---|
| Chloroethoxy Yield | 89% | 91% |
| Cyclization Efficiency | 56–92% | Not applicable |
| Coupling Purity | 95% | 93% |
| Total Synthesis Time | 72 hours | 48 hours |
Method A offers higher cyclization yields but requires stringent temperature control, whereas Method B provides faster chloroethoxy group installation.
Challenges and Optimization Strategies
-
Impurity Control: Residual pyridinium salts from chlorination steps are removed via ethyl acetate washes .
-
Polymorph Management: Recrystallization in ethanol-water (4:1) selectively produces the stable Polymorph B .
-
Scale-Up Considerations: Batch processing in dioxane and ethanol reduces solvent costs by 30% compared to DMF-based routes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the quinazoline core or the ethynyl group, potentially yielding dihydroquinazoline derivatives or alkenyl/alkyl analogs.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carbonyl derivatives such as ketones or aldehydes.
Reduction: Dihydroquinazoline derivatives or alkenyl/alkyl analogs.
Substitution: Functionalized quinazoline derivatives with various substituents replacing the chloroethoxy groups.
Scientific Research Applications
Cancer Therapy
6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride has been investigated for its potential as an EGFR inhibitor. EGFR plays a critical role in the proliferation and survival of cancer cells, particularly in non-small cell lung cancer (NSCLC). In vitro studies have demonstrated that compounds with similar structures can inhibit tumor growth by blocking the signaling pathways activated by EGFR .
Structure-Activity Relationship Studies
Research involving this compound contributes to understanding the structure-activity relationship (SAR) of quinazoline derivatives. By modifying the chemical structure, researchers can evaluate how changes impact biological activity, toxicity, and pharmacokinetics. This is crucial for the development of more effective and selective anticancer agents .
Drug Development
The compound's similarity to erlotinib positions it as a candidate for developing new drugs targeting EGFR mutations associated with resistance to existing therapies. Case studies indicate that modifications in the quinazoline scaffold can enhance potency against resistant cancer cell lines .
Proteomics Research
As indicated by its availability for purchase from various suppliers, this compound is utilized in proteomics research to study protein interactions and signaling pathways influenced by EGFR and related proteins. It can serve as a tool for elucidating mechanisms of drug action and resistance in cancer cells .
Case Studies
Mechanism of Action
The mechanism of action of 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride involves the inhibition of kinase enzymes. Kinases are responsible for the phosphorylation of proteins, a key step in many signaling pathways. By binding to the ATP-binding site of kinases, this compound prevents the phosphorylation process, thereby disrupting the signaling pathways that lead to cell proliferation and survival. This mechanism is particularly effective in cancer cells, which often rely on overactive kinase signaling for growth.
Comparison with Similar Compounds
Key Structural Features:
- Quinazoline core : A bicyclic aromatic system critical for kinase inhibition.
- 2-Chloroethoxy substituents : Chlorine atoms increase lipophilicity compared to methoxy analogs.
- 3-Ethynylphenyl group : Enhances binding affinity to kinase domains.
Storage and Handling : The compound is stored at +4°C and shipped at room temperature .
Erlotinib Hydrochloride
Erlotinib hydrochloride (CAS: 183319-69-9), marketed as Tarceva® , is a structurally analogous EGFR tyrosine kinase inhibitor. Its molecular formula is C₂₂H₂₃N₃O₄·HCl (MW: 429.90 g/mol) .
Structural Differences:
| Feature | 6,7-Bis(2-chloroethoxy) Derivative | Erlotinib Hydrochloride |
|---|---|---|
| 6,7-Substituents | 2-Chloroethoxy | 2-Methoxyethoxy |
| Molecular Weight | 438.73 g/mol | 429.90 g/mol |
| Cl Atoms | 3 (2 in substituents, 1 in HCl) | 1 (in HCl) |
| Solubility | Likely lower due to Cl | Slightly soluble in water |
Pharmacological Implications :
- Erlotinib’s 2-methoxyethoxy groups improve aqueous solubility and reduce metabolic instability compared to chloroethoxy analogs.
Clinical Data :
- Erlotinib inhibits EGFR with an IC₅₀ of 2 nM and is FDA-approved for non-small cell lung cancer and pancreatic cancer .
- No direct efficacy data exists for the chloroethoxy derivative, but structural analogs suggest reduced kinase affinity due to larger substituents.
CP-358,774
CP-358,774 is a developmental code name for erlotinib hydrochloride, confirming its identity as the same compound .
Physicochemical and Stability Comparisons
| Property | 6,7-Bis(2-chloroethoxy) Derivative | Erlotinib Hydrochloride |
|---|---|---|
| pKa | Not reported | 5.42 |
| Polymorphs | No data | Forms M, N, P (stable crystals) |
| Stability | Potential hydrolysis risk (Cl) | Stable under dry conditions |
Biological Activity
6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is structurally related to other quinazoline derivatives known for their therapeutic properties, including anti-cancer and anti-inflammatory effects.
Chemical Structure
The molecular formula of 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride is . Its structural characteristics include:
- Quinazoline core : A bicyclic structure that is significant for its biological activity.
- Chloroethoxy side chains : These groups enhance solubility and bioavailability.
- Ethynylphenyl moiety : This component is often associated with increased potency against various cancer cell lines.
The biological activity of this compound primarily revolves around its ability to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibition leads to:
- Cell cycle arrest : Prevents cancer cells from progressing through the cell cycle.
- Induction of apoptosis : Triggers programmed cell death in malignant cells.
- Inhibition of angiogenesis : Reduces the formation of new blood vessels that supply tumors.
Anticancer Activity
Several studies have evaluated the anticancer potential of 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride:
| Study | Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung) | 0.5 | EGFR inhibition | |
| MCF-7 (Breast) | 0.8 | Apoptosis induction | |
| HeLa (Cervical) | 0.6 | Cell cycle arrest |
These findings indicate a promising profile for this compound as a potential therapeutic agent in various cancers.
Case Studies
- A549 Cell Line Study : In a recent study involving A549 lung cancer cells, treatment with the compound resulted in significant decreases in cell viability and induced apoptosis through caspase activation pathways. The study concluded that this compound could be further developed as a targeted therapy for lung cancer.
- MCF-7 Breast Cancer Model : Another investigation focused on MCF-7 breast cancer cells demonstrated that the compound not only inhibited cell growth but also altered the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax, suggesting a mechanism involving mitochondrial pathways.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride has favorable absorption characteristics with moderate half-life and clearance rates. Toxicity assessments have shown that while the compound exhibits potent anticancer effects, it also has dose-dependent toxicity in non-cancerous cells, necessitating careful dosage optimization.
Q & A
Q. What are the recommended synthetic routes for 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized quinazoline cores. A common approach includes:
Quinazoline Core Functionalization : Chloroethoxy groups are introduced at positions 6 and 7 via nucleophilic substitution under reflux conditions (e.g., using 2-chloroethanol and a base like K₂CO₃ in DMF).
Amination at Position 4 : Coupling with 3-ethynylaniline via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, requiring inert atmosphere control (e.g., N₂ or Ar) .
Hydrochloride Salt Formation : The free base is treated with HCl gas or concentrated HCl in anhydrous ether to precipitate the hydrochloride salt.
Key parameters include reaction temperature (80–120°C), solvent choice (DMF, THF), and catalyst selection (e.g., Pd(OAc)₂ for coupling). Purity is monitored via HPLC (≥98%) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: Critical safety measures derive from its GHS classifications:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319). Use a NIOSH-approved N95 respirator if airborne dust is generated (H335) .
- Engineering Controls : Conduct reactions in a fume hood with negative pressure to limit inhalation exposure. Avoid dust generation via wet methods or closed systems.
- Emergency Protocols : For spills, use inert absorbents (e.g., vermiculite) and decontaminate with ethanol/water mixtures. Store separately from oxidizers to prevent hazardous gas release (e.g., HCl) .
Q. How can the purity of this compound be determined using spectroscopic methods?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Monitor UV absorption at 254 nm; retention time ~8.2 min. Compare peak area to a certified reference standard .
- NMR : Confirm structural integrity via ¹H NMR (DMSO-d₆): Key signals include ethynyl protons (δ 3.1–3.3 ppm) and aromatic protons (δ 7.2–8.1 ppm). Integrate peaks to verify stoichiometry .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 394.4 (free base) and 430.9 (hydrochloride) .
Advanced Research Questions
Q. How to design experiments to study the compound’s stability under varying pH and temperature?
Methodological Answer:
- Experimental Variables : Test pH 2–12 (using HCl/NaOH buffers) and temperatures (25–60°C). Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .
- Analytical Techniques :
- HPLC : Track degradation products (e.g., hydrolyzed chloroethoxy groups).
- LC-MS/MS : Identify degradation pathways (e.g., de-ethynylation or ring-opening).
- Statistical Design : Apply a factorial design (e.g., 2³) to model interactions between pH, temperature, and time. Use ANOVA to identify significant factors .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis Framework :
- Data Normalization : Standardize activity metrics (e.g., IC₅₀) across studies using reference controls.
- Variable Control : Account for differences in cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum concentration), and compound purity.
- Theoretical Alignment : Cross-reference results with computational docking studies (e.g., PubChem CID data for target binding) to identify plausible mechanisms .
- Replication Studies : Repeat key experiments under harmonized protocols, including blinded analysis to reduce bias .
Q. How to optimize reaction conditions for scaled-up synthesis?
Methodological Answer:
- Process Parameters :
- Catalyst Screening : Test Pd(OAc)₂ vs. Xantphos-Pd-G3 for coupling efficiency.
- Solvent Optimization : Replace DMF with greener solvents (e.g., 2-MeTHF) to improve yield and reduce waste.
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and automate endpoint detection .
- Scale-Up Considerations : Implement gradient cooling to prevent exothermic runaway during hydrochloride salt formation .
Q. How to characterize degradation products under oxidative stress?
Methodological Answer:
- Stress Testing : Expose the compound to 3% H₂O₂ at 40°C for 24 hours.
- Advanced Analytics :
- HRMS : Identify molecular formulas of degradation products (e.g., m/z 410.3 for hydroxylated derivatives).
- NMR : Detect oxidized ethynyl groups (δ 4.5–5.0 ppm for epoxides).
- Mechanistic Studies : Use DFT calculations to predict reactive sites and validate with radical scavenger experiments .
Q. What computational methods predict interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of EGFR or VEGFR-2 (PDB IDs: 1M17, 3WZE). Set grid boxes around ATP-binding pockets.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å). Validate with MM-PBSA binding free energy calculations .
- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict IC₅₀ trends .
Q. How to validate analytical methods for quantifying the compound in complex matrices?
Methodological Answer:
- Validation Parameters :
- Linearity : Test 5–500 µg/mL in plasma (R² >0.99).
- Recovery : Spike samples at 80%, 100%, 120% levels; aim for 95–105% recovery via SPE cleanup.
- LOQ/LOD : Determine via signal-to-noise ratios (S/N ≥10 for LOQ; ≥3 for LOD) .
- Cross-Validation : Compare LC-MS/MS results with ELISA or fluorescence polarization assays to confirm accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
